molecular formula C10H17NO4S B6206348 3-{[(tert-butoxy)carbonyl](methyl)amino}thietane-3-carboxylic acid CAS No. 1935644-97-5

3-{[(tert-butoxy)carbonyl](methyl)amino}thietane-3-carboxylic acid

Cat. No.: B6206348
CAS No.: 1935644-97-5
M. Wt: 247.3
InChI Key:
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Description

3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid is a synthetic organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The thietane ring can be formed through various cyclization reactions, often involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems.

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while deprotection of the Boc group exposes the free amine functionality.

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid involves the protection and deprotection of the amine functionality. The Boc group protects the amine during synthetic transformations and can be selectively removed under acidic conditions to expose the free amine . This allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid is unique due to its thietane ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the sulfur atom in the ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

1935644-97-5

Molecular Formula

C10H17NO4S

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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